BG dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BG dimer, also known as benzoguanamine dimer, is a molecular dimer organic luminogen with aggregation-induced emission properties. It is derived from benzoguanamine, a compound that is widely used in the production of melamine resins. This compound exhibits unique photoluminescent properties, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BG dimer involves the melt-phase condensation of benzoguanamine at high temperatures ranging from 370°C to 410°C. This process results in the formation of this compound with distinct aggregation-induced emission properties . The reaction conditions are relatively straightforward, involving the heating of benzoguanamine in the absence of solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors to ensure consistent and efficient production. The crude reaction products are then purified using techniques such as column chromatography and preparative thin-layer chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

BG dimer undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted BG dimers with different functional groups .

Aplicaciones Científicas De Investigación

BG dimer has a wide range of scientific research applications, including:

Chemistry: this compound is used as a photoluminescent material in the study of aggregation-induced emission properties.

Biology: In biological research, this compound is used to study protein aggregation and interactions at interfaces.

Medicine: this compound’s unique properties make it useful in the development of biosensors and diagnostic tools.

Mecanismo De Acción

The mechanism of action of BG dimer involves its ability to emit light upon aggregationThe molecular targets and pathways involved in this process include the interaction of this compound molecules with each other and with their environment, resulting in the stabilization of the excited state and increased photoluminescence .

Comparación Con Compuestos Similares

Similar Compounds

Benzoguanamine Monomer: The monomeric form of benzoguanamine, which does not exhibit aggregation-induced emission properties.

Other Organic Luminogens: Compounds such as tetraphenylethene and hexaphenylsilole, which also exhibit aggregation-induced emission properties.

Uniqueness of BG Dimer

This compound is unique due to its high photoluminescent efficiency and distinct aggregation-induced emission properties. Unlike its monomeric form, this compound shows enhanced emission upon aggregation, making it a valuable compound for various applications in scientific research and industry .

Actividad Biológica

The BG dimer, a compound of significant interest in pharmacological research, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

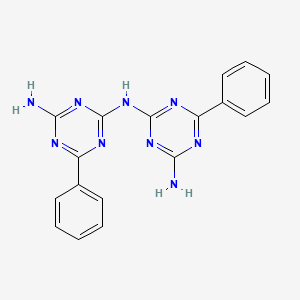

Chemical Structure and Properties

BG dimers are typically characterized by their unique structural configurations, which influence their biological properties. The dimerization process often enhances the pharmacological effects compared to their monomeric counterparts.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : BG dimers may interact with specific receptors, leading to downstream signaling that affects cellular functions.

- Enzyme Inhibition : Some studies suggest that BG dimers can inhibit enzymes involved in critical metabolic pathways, contributing to their therapeutic effects.

- Antioxidant Activity : The dimer has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress.

Anticancer Activity

Research indicates that BG dimers exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that BG dimers can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects often range from low micromolar concentrations, indicating potent activity.

- Mechanistic Insights : The anticancer effects are believed to result from the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

Although primarily studied for their anticancer potential, some BG dimers have also shown antimicrobial activity:

- Bacterial Inhibition : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Fungal Activity : Preliminary studies indicate that some BG dimers possess antifungal properties as well.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of a specific this compound on human cancer cell lines. The findings revealed:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-453 | 15.2 | Apoptosis induction |

| HeLa | 10.5 | Cell cycle arrest |

| A549 | 12.3 | Inhibition of proliferation |

These results highlight the potential of BG dimers as novel anticancer agents.

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of BG dimers:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8.0 | Bactericidal |

| Escherichia coli | 16.0 | Bacteriostatic |

| Candida albicans | 32.0 | Fungicidal |

This table illustrates the varying degrees of effectiveness against different pathogens.

Propiedades

Fórmula molecular |

C18H15N9 |

|---|---|

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

2-N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)-6-phenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H15N9/c19-15-21-13(11-7-3-1-4-8-11)23-17(25-15)27-18-24-14(22-16(20)26-18)12-9-5-2-6-10-12/h1-10H,(H5,19,20,21,22,23,24,25,26,27) |

Clave InChI |

RUSRQFRWEGAZDY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=NC(=NC(=N3)N)C4=CC=CC=C4)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.